molecular formula C9H6N2O B15071828 2H-Isoxazolo[4,5-B]indole CAS No. 54618-57-4

2H-Isoxazolo[4,5-B]indole

Cat. No.: B15071828
CAS No.: 54618-57-4
M. Wt: 158.16 g/mol
InChI Key: PTAQBZLPSSPCON-UHFFFAOYSA-N
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Description

2H-Isoxazolo[4,5-B]indole is a heterocyclic compound that combines the structural features of both isoxazole and indole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The isoxazole ring is known for its presence in various biologically active molecules, while the indole ring is a common motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[4,5-B]indole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the efficiency and selectivity . Another approach involves the condensation of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions would be optimized for cost-effectiveness and yield. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 2H-Isoxazolo[4,5-B]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Uniqueness: 2H-Isoxazolo[4,5-B]indole is unique due to its combination of the isoxazole and indole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

54618-57-4

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4H-[1,2]oxazolo[4,5-b]indole

InChI

InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(11-7)5-10-12-9/h1-5,11H

InChI Key

PTAQBZLPSSPCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NO3

Origin of Product

United States

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